molecular formula C15H13NO3 B081399 N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide CAS No. 14461-87-1

N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide

Cat. No.: B081399
CAS No.: 14461-87-1
M. Wt: 255.27 g/mol
InChI Key: KJDSJSJRZDCXPV-UHFFFAOYSA-N
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Description

N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, is a chemical compound that combines the properties of acetohydroxamic acid and a hydroxyfluorenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, typically involves the reaction of acetohydroxamic acid with a hydroxyfluorenyl derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product. Common reagents used in the synthesis include hydroxylamine, acetic anhydride, and fluorenyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenyl compounds .

Scientific Research Applications

N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

    Acetohydroxamic acid: Known for its enzyme inhibitory properties.

    Hydroxyfluorenyl derivatives: Studied for their biological activities and chemical reactivity.

Uniqueness

N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, is unique due to the combination of acetohydroxamic acid and hydroxyfluorenyl groups, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components .

Properties

CAS No.

14461-87-1

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H13NO3/c1-9(17)16(19)12-2-4-14-10(7-12)6-11-8-13(18)3-5-15(11)14/h2-5,7-8,18-19H,6H2,1H3

InChI Key

KJDSJSJRZDCXPV-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O

14461-87-1

Synonyms

N-Hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide

Origin of Product

United States

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